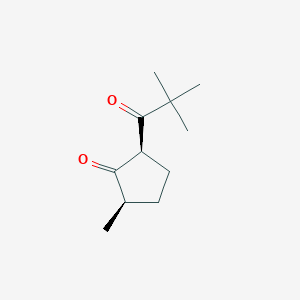
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one is a chiral cyclopentanone derivative. The compound’s structure includes a cyclopentane ring substituted with a 2,2-dimethylpropanoyl group and a methyl group. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of a suitable cyclopentanone derivative with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity. The use of chiral catalysts or chiral auxiliaries can enhance the selectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-ethylcyclopentan-1-one: Similar structure with an ethyl group instead of a methyl group.
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-phenylcyclopentan-1-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, selectivity, and applications with those of similar compounds.
Propriétés
Numéro CAS |
69362-51-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(2S,5R)-2-(2,2-dimethylpropanoyl)-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7-5-6-8(9(7)12)10(13)11(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Clé InChI |
ANOOWFJNRBSPBT-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C1=O)C(=O)C(C)(C)C |
SMILES canonique |
CC1CCC(C1=O)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



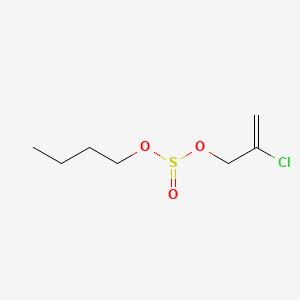
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
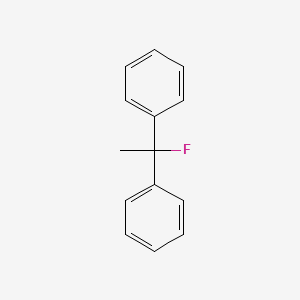
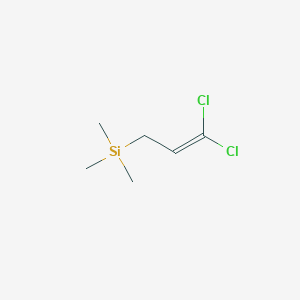
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

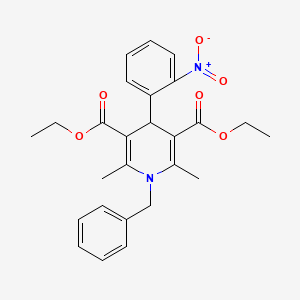
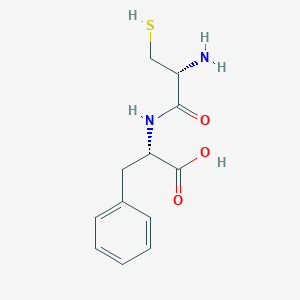
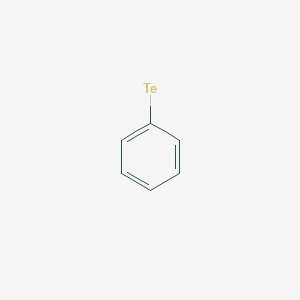

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
